(2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile
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Overview
Description
(2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile is an organic compound characterized by its unique structure, which includes a tert-butylamino group and a nitrile group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves the reaction of tert-butylamine with a suitable precursor, such as a ketone or aldehyde, under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the imine intermediate, which then undergoes further reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The tert-butylamino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery and other applications.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its reactivity can help elucidate the mechanisms of various biological processes.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the nitrile and tert-butylamino groups may impart biological activity that could be harnessed in drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the tert-butylamino group can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: Known for its use in asymmetric synthesis, tert-butanesulfinamide shares the tert-butyl group but differs in its overall structure and reactivity.
tert-Butyl nitrite: Used in nitrogen transfer reactions, tert-butyl nitrite also features the tert-butyl group but has distinct chemical properties and applications.
Uniqueness
(2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile is unique due to its combination of functional groups, which confer specific reactivity patterns and potential applications. Its structure allows for diverse chemical transformations, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
(2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-11(2,3)10(15)9(7-13)8-14-12(4,5)6/h8,14H,1-6H3/b9-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYKUQGFFPJPNS-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC(C)(C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\NC(C)(C)C)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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